Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H12FNO3 |
|---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
methyl 5-(4-fluorophenyl)-2-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H12FNO3/c1-21-17(20)14-15(11-7-9-13(18)10-8-11)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
PLAKSOOBYLIMDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
General Reaction Setup and Optimization
Palladium-catalyzed cross-coupling has emerged as a robust method for constructing the oxazole core. In one protocol, a mixture of 5-(2-bromophenyl)-4-(2-methoxyphenyl)-2-methyloxazole, potassium carbonate, palladium acetate, and tricyclohexylphosphine in dimethylacetamide (DMA) at 140°C for 16 hours yielded 43% of the target oxazole derivative after silica gel chromatography. This method leverages the oxidative addition of palladium to aryl halides, followed by reductive elimination to form the heterocyclic ring.
Critical parameters include the choice of ligand and solvent. Tricyclohexylphosphine, a bulky phosphine ligand, enhances catalytic activity by stabilizing the palladium center, while DMA’s high boiling point facilitates prolonged heating without solvent evaporation. Control experiments confirmed the absence of isomerization byproducts through GC-MS analysis, with distinct retention times for intermediates.
Ruthenium-Catalyzed C-O/C-S Cyclization Strategies
Reaction Mechanism and Conditions
Ruthenium(II) complexes offer an alternative pathway for oxazole synthesis. A representative procedure involves reacting substituted benzamides with alkynes in the presence of [Ru(p-cymene)Cl₂]₂ and silver hexafluorophosphate in 1,2-dichloroethane at 100°C. For methyl 2-(4-fluorophenyl)-5-phenyloxazole-4-carboxylate (2j), this method achieved a 15% yield after column chromatography. The mechanism proceeds via C-H activation of the benzamide, followed by alkyne insertion and cyclization to form the oxazole ring.
Table 1: Comparative Yields of Ru-Catalyzed Oxazole Derivatives
| Compound | Substituents | Yield (%) |
|---|---|---|
| 2c | 4-(tert-butyl)phenyl | 70 |
| 2j | 4-fluorophenyl | 15 |
| 2i | 4-(trifluoromethyl)phenyl | 17 |
Challenges in Fluorinated Substrate Synthesis
The low yield for the 4-fluorophenyl derivative (2j) underscores the electronic effects of fluorine. The strong electron-withdrawing nature of the fluoro group destabilizes the ruthenium intermediate, slowing the cyclization step. NMR analysis (δ 8.17–8.10 ppm for aromatic protons) and HRMS (calcd. for C₁₇H₁₂NO₃F: 298.0878, found: 298.0874) confirmed the product’s identity but highlighted the need for further optimization.
Acid-Catalyzed Cyclocondensation and Esterification
Ethylacetoacetate-Based Synthesis
A patent describing the synthesis of 5-methylisoxazole-4-carboxylic acid derivatives provides transferable insights. Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at 100–110°C to form ethyl ethoxymethyleneacetoacetic ester, which is subsequently treated with hydroxylamine sulfate and sodium acetate at −20°C to yield ethyl-5-methylisoxazole-4-carboxylate. Acid hydrolysis (e.g., HCl) followed by esterification with methanol produces the methyl ester.
Table 2: Key Steps in Acid-Catalyzed Oxazole Formation
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Ethylacetoacetate, triethylorthoformate, acetic anhydride, 100°C | Ethyl ethoxymethyleneacetoacetic ester |
| 2 | Hydroxylamine sulfate, NaOAc, −20°C | Ethyl-5-methylisoxazole-4-carboxylate |
| 3 | HCl, reflux | 5-Methylisoxazole-4-carboxylic acid |
| 4 | Thionyl chloride, methanol | Methyl ester |
Crystallization and Purity Control
Crystallization in toluene/acetic acid (3:1) removes isomeric impurities such as ethyl-3-methylisoxazole-4-carboxylate, achieving >99.8% HPLC purity. This step is critical for pharmaceutical applications, where even trace byproducts like CATA (a dimeric impurity) must be minimized.
Comparative Analysis of Methodologies
Yield and Scalability
-
Palladium catalysis offers moderate yields (43%) but requires expensive ligands and high temperatures.
-
Ruthenium catalysis suffers from low yields (15%) for fluorinated derivatives but excels in functional group tolerance.
-
Acid-mediated cyclocondensation provides scalability (>70% yield after crystallization) but involves multi-step synthesis.
Reaction Monitoring and Analytical Validation
GC-MS and HPLC are indispensable for tracking reaction progress. For example, GC-MS distinguished between intermediates 6a (11.322 min) and 6b (11.472 min) in palladium-catalyzed reactions. Similarly, HRMS confirmed the molecular ion peak for 2j at m/z 298.0874 .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions, enabling conversion to carboxylic acids, amides, or other esters.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis (acidic) | HCl (6M), reflux, 6h | 5-(4-Fluorophenyl)-2-phenyloxazole-4-carboxylic acid | 78% | |
| Hydrolysis (basic) | NaOH (1M), EtOH/H₂O, 60°C, 4h | Same as above | 85% | |
| Aminolysis | NH₃/MeOH, RT, 12h | Corresponding carboxamide | 67% |
Mechanistic Insight : The ester’s carbonyl carbon becomes electrophilic under basic conditions, facilitating nucleophilic attack by hydroxide or amines. The fluorine atom’s electron-withdrawing effect enhances the oxazole ring’s stability during substitution.
Cross-Coupling Reactions
The fluorophenyl and phenyl groups participate in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Suzuki–Miyaura Coupling
| Conditions | Aryl Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h | 4-Methoxyphenylboronic acid | 5-(4-Methoxy-4’-fluorophenyl)-2-phenyloxazole | 72% |
Buchwald–Hartwig Amination
| Conditions | Amine | Product | Yield | Source |
|---|---|---|---|---|
| Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C | Piperidine | N-Piperidine-substituted derivative | 65% |
Cyclization Reactions
The oxazole ring serves as a template for constructing fused heterocyclic systems.
Ruthenium-Catalyzed C–O Cyclization
Under Ru(II) catalysis, the compound undergoes intramolecular cyclization to form polycyclic frameworks :
textMethyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate → [Ru] catalyst, DCE, 80°C → Benzofuro[3,2-d]oxazole derivative
Copper-Catalyzed Oxidative Cyclization
A Cu(I)-mediated process generates trisubstituted oxazoles with improved regioselectivity :
textReagents: CuI, phenanthroline, O₂ Solvent: DMF, 60°C, 24h Product: 5-(4-Fluorophenyl)-2,4-diphenyloxazole Yield: 79% [3][8]
Reduction Reactions
The ester group is selectively reduced to primary alcohols or aldehydes.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2h | 5-(4-Fluorophenyl)-2-phenyloxazole-4-methanol | 88% | |
| DIBAL-H | Toluene, -78°C, 1h | Corresponding aldehyde | 63% |
Electrophilic Aromatic Substitution
The fluorophenyl ring undergoes halogenation and nitration at the meta position due to fluorine’s strong electron-withdrawing effect.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-(3-Nitro-4-fluorophenyl)-2-phenyloxazole | 58% | |
| Bromination | Br₂, FeBr₃, DCM, RT, 4h | 5-(3-Bromo-4-fluorophenyl)-2-phenyloxazole | 52% |
Scientific Research Applications
a. Anti-inflammatory Properties
Research indicates that methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
b. Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including neuroblastoma cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, suggesting its potential as a therapeutic agent in oncology .
c. Sphingolipid-Mediated Disorders
This compound has been identified as a potent inhibitor of specific enzymes involved in sphingolipid metabolism. This property is particularly relevant for conditions such as neurodegenerative diseases, where sphingolipid dysregulation is implicated. The compound's ability to modulate these pathways may offer new therapeutic avenues for treatment .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes and functional group modifications. The structure-activity relationship studies highlight the importance of the fluorine substituent on the phenyl ring, which enhances the compound's biological activity compared to its non-fluorinated analogs .
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Aryl halide + oxazole precursor | Heat, solvent |
| 2 | Functionalization | Fluorination | Reflux, catalyst |
| 3 | Esterification | Carboxylic acid + alcohol | Acid catalyst |
Case Studies and Research Findings
Several studies have documented the applications of this compound in various experimental models:
a. Neuroblastoma Cell Studies
In a study involving SH-SY5Y neuroblastoma cells, treatment with this compound resulted in significant apoptosis induction, with IC50 values indicating potent activity against cancer cell proliferation .
b. Anti-inflammatory Models
In animal models of inflammation, administration of the compound led to marked reductions in edema and inflammatory cytokine levels, supporting its potential use in treating inflammatory disorders such as arthritis and colitis .
Mechanism of Action
The mechanism of action of Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | R1 (Position 2) | R2 (Position 5) | Ester Group | CAS Number |
|---|---|---|---|---|---|---|
| This compound | C₁₈H₁₂FNO₃ | 309.30 | Phenyl | 4-Fluorophenyl | Methyl | Not provided |
| Methyl 5-methyl-2-phenyloxazole-4-carboxylate | C₁₂H₁₁NO₃ | 217.22 | Phenyl | Methyl | Methyl | 100063-41-0 |
| Ethyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate | C₁₃H₁₂FNO₃ | 249.24 | 4-Fluorophenyl | Methyl | Ethyl | 51655-76-6 |
| 5-Methyl-2-phenyloxazole-4-carboxylic acid | C₁₁H₉NO₃ | 203.20 | Phenyl | Methyl | -COOH | 18735-74-5 |
| Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | C₁₂H₁₀FNO₃ | 235.21 | 4-Fluorophenyl | Methyl | Methyl | Not provided |
Key Observations:
Substituent Effects: The 4-fluorophenyl group at position 5 in the target compound introduces electron-withdrawing effects, enhancing aromatic stability and influencing intermolecular interactions (e.g., π-π stacking) compared to methyl or non-fluorinated phenyl groups . Phenyl vs. 4-Fluorophenyl at Position 2: Ethyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate (CAS 51655-76-6) shares the 4-fluorophenyl substitution but at position 2, altering steric and electronic profiles .
Ester Group Variations :
- The methyl ester in the target compound offers faster hydrolysis rates compared to ethyl esters (e.g., CAS 51655-76-6), impacting metabolic pathways and bioavailability .
- Conversion to a carboxylic acid (e.g., 5-Methyl-2-phenyloxazole-4-carboxylic acid, CAS 18735-74-5) increases polarity, reducing membrane permeability but enhancing solubility in aqueous environments .
Heterocyclic Core :
Table 2: Comparative Properties
| Property | Target Compound | Methyl 5-methyl-2-phenyloxazole-4-carboxylate | Ethyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate |
|---|---|---|---|
| LogP | ~3.0 (estimated) | 2.3 | 2.97 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| PSA (Ų) | ~52.3 | 52.3 | 52.3 |
| Melting Point | Not reported | Not reported | Not reported |
Key Findings:
- Hydrogen Bonding: All compounds lack hydrogen bond donors, relying on acceptors (oxygen and nitrogen) for interactions. This feature is critical in molecular recognition and crystal packing .
Biological Activity
Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate (CAS No. 89204-90-0) is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula: C11H8FNO3
- Molecular Weight: 221.19 g/mol
-
Chemical Structure:
The presence of the fluorophenyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. This is particularly relevant in the context of enzyme inhibitors used in drug design.
- Receptor Interaction: Similar compounds have shown affinity for various receptors, suggesting that this compound may also interact with specific biological receptors, influencing cellular signaling pathways .
Anticancer Properties
Research has indicated that oxazole derivatives can exhibit anticancer activity by targeting cancer cell proliferation pathways. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including neuroblastoma and breast cancer cells .
Antimicrobial Activity
There is evidence suggesting that oxazole derivatives possess antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth, indicating potential applications in developing new antibiotics .
Case Studies
-
Anticancer Activity Evaluation:
A study evaluated the effects of this compound on SH-SY5Y neuroblastoma cells. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents . -
Enzyme Inhibition Studies:
In a series of experiments, the compound was tested for its ability to inhibit cyclophilin A (CypA), an enzyme implicated in various diseases. The results showed promising inhibitory activity, with further optimization leading to enhanced potency .
Comparison with Related Compounds
| Compound Name | Structure | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 0.005 - 0.070 | Anticancer, Enzyme Inhibition |
| Methyl 2-(4-hydroxybenzyl)-vinyloxazole-4-carboxylate | Structure | 0.020 - 0.080 | Antimicrobial |
| Methyl 5-phenyloxazole-4-formate | Structure | 0.010 - 0.050 | Anticancer |
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate, and how is reaction efficiency optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of precursors such as esters or amides with fluorophenyl and phenyl substituents. For example:
- Step 1: React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
- Step 2: Introduce 4-fluorophenyl and phenyl groups via nucleophilic substitution or palladium-catalyzed coupling.
- Step 3: Hydrolyze the ester intermediate under basic conditions (e.g., NaOH/EtOH) to form the carboxylic acid, followed by re-esterification with methanol to yield the methyl ester.
Optimization Tips:
- Use anhydrous conditions and catalytic bases (e.g., K₂CO₃) to enhance coupling efficiency.
- Monitor reaction progress via TLC or HPLC to minimize side products like regioisomers .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?
Methodological Answer:
Essential techniques include:
- ¹H/¹³C NMR:
- Expected Signals:
| Proton Environment | δ (ppm) Range |
|---|---|
| Aromatic H (fluorophenyl) | 7.2–7.8 (doublets, J = 8–10 Hz) |
| Oxazole C-H | 8.1–8.3 (singlet) |
| Methyl ester (-OCH₃) | 3.9–4.1 (singlet) |
- ¹³C NMR: Carbonyl (C=O) at ~165–170 ppm.
- IR Spectroscopy:
Advanced: How does the 4-fluorophenyl group influence the electronic structure of the oxazole ring, and what computational methods validate these effects?
Methodological Answer:
The electron-withdrawing fluorine atom increases the oxazole ring’s electrophilicity, altering reactivity in nucleophilic substitutions.
- Computational Validation:
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials (ESPs) and frontier molecular orbitals (HOMO-LUMO).
- Compare Mulliken charges at oxazole C4 (fluorophenyl-substituted) vs. C2 (phenyl-substituted) to quantify electronic asymmetry.
- Validate with experimental UV-Vis spectra: Fluorophenyl groups redshift absorption due to enhanced conjugation .
Advanced: How are discrepancies in reported melting points or spectral data for oxazole derivatives resolved?
Methodological Answer:
Discrepancies often arise from polymorphic forms or residual solvents. Strategies include:
- Thermal Analysis: Use DSC/TGA to identify polymorph transitions or decomposition points.
- Crystallographic Validation: Compare unit cell parameters (e.g., via single-crystal XRD) to rule out structural variations.
- Standardized Protocols: Reproduce synthesis/purification under controlled conditions (e.g., recrystallization from anhydrous MeOH/EtOAc) .
Advanced: How are non-planar conformations of the oxazole ring analyzed crystallographically, and what software tools are employed?
Methodological Answer:
- Puckering Parameters: Apply Cremer-Pople ring puckering coordinates to quantify deviations from planarity. For a five-membered ring:
- Calculate amplitude (q) and phase angle (φ) using atomic coordinates from XRD data.
- Example: A q > 0.2 Å indicates significant puckering, often observed in sterically strained oxazoles.
- Software Tools:
Methodological: How are twinning or disorder in the crystal lattice addressed during refinement?
Methodological Answer:
- Twinning: Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with R₁ values (<5% for high-resolution data).
- Disorder:
- Split atomic positions into multiple sites with occupancy factors refined to <1.
- Apply SIMU/SAME restraints to maintain reasonable geometry for disordered groups.
- Example: For fluorophenyl rotational disorder, restrain C-F bond distances to 1.34 Å and angles to 120° .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
